2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 2-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-d]pyrimidine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Biological Research: The compound and its derivatives are studied for their potential antiviral, antibacterial, and antifungal activities.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other electronic materials.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The compound’s structure allows it to interact with various molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
- 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thieno[3,2-d]pyrimidine ring This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZDOFEASCBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508127 | |
Record name | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-82-8 | |
Record name | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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